4-((2-Chlorobenzyl)thio)-6,7-dimethoxycinnoline
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Overview
Description
4-((2-Chlorobenzyl)thio)-6,7-dimethoxycinnoline is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a cinnoline core, substituted with a 2-chlorobenzylthio group and two methoxy groups at the 6 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chlorobenzyl)thio)-6,7-dimethoxycinnoline typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 6,7-dimethoxycinnoline under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chlorobenzyl)thio)-6,7-dimethoxycinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-chlorobenzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or alcohol derivatives.
Substitution: Formation of substituted cinnoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-Chlorobenzyl)thio)-6,7-dimethoxycinnoline involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Chlorobenzyl)thio)-6,7-dimethoxyquinoline
- 4-((2-Chlorobenzyl)thio)-6,7-dimethoxyisoquinoline
Uniqueness
4-((2-Chlorobenzyl)thio)-6,7-dimethoxycinnoline is unique due to its specific substitution pattern on the cinnoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
5387-98-4 |
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Molecular Formula |
C17H15ClN2O2S |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-6,7-dimethoxycinnoline |
InChI |
InChI=1S/C17H15ClN2O2S/c1-21-15-7-12-14(8-16(15)22-2)20-19-9-17(12)23-10-11-5-3-4-6-13(11)18/h3-9H,10H2,1-2H3 |
InChI Key |
KDYLMNMODCWKQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN=N2)SCC3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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